molecular formula C11H15ClN2O2 B3225653 Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate CAS No. 1250896-23-1

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate

Cat. No.: B3225653
CAS No.: 1250896-23-1
M. Wt: 242.7 g/mol
InChI Key: ITJZJFLKJLVRGT-UHFFFAOYSA-N
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Description

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate (CAS 1250896-23-1) is a chemical building block of interest in agricultural chemistry research. With the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol, this compound features a 6-chloropyridine scaffold, a structure commonly found in the synthesis of neonicotinoid insecticides . Neonicotinoids are a major class of insecticides that target sucking and chewing pests by acting on insect nicotinic acetylcholine receptors . As a synthetic intermediate, this ester is valued for its potential application in the discovery and development of novel active ingredients. The compound must be stored in a dry, cool place to maintain stability. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(6-chloropyridin-3-yl)methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-3-16-11(15)8-14(2)7-9-4-5-10(12)13-6-9/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJZJFLKJLVRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine, followed by esterification with ethyl bromoacetate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Can be reduced to produce alcohols or amines.
  • Substitution : The chloropyridine ring facilitates nucleophilic substitution reactions.

Biology

In biological research, this compound is explored as a biochemical probe . Its ability to interact with specific molecular targets makes it a candidate for studying enzyme activity and metabolic pathways. For example, it may inhibit enzymes involved in certain biochemical processes, leading to potential therapeutic effects.

Medicine

This compound has been investigated for its therapeutic properties , particularly:

  • Antimicrobial Activity : Studies indicate potential effectiveness against various microbial strains.
  • Anticancer Properties : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions .

Industry

In industrial applications, this compound is utilized in the development of:

  • Agrochemicals : Its properties make it suitable for use in pesticides and herbicides.
  • Pharmaceuticals : It is considered for formulation in drug development due to its biological activity and chemical stability .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound was tested using standard diffusion methods, showing significant inhibition zones compared to control samples.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Synthesis Method
This compound C₁₁H₁₅ClN₂O₂ 242.70 Chloropyridine, methylamino, ethyl ester Potential agrochemical (inference) Likely alkylation of pyridine derivatives
Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate (CAS 1420832-66-1) C₁₂H₁₇ClN₂O₂ 256.73 Chloropyridine, ethylamino, ethyl ester Research chemical Substitution with ethyl chloroacetate
Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate C₁₄H₁₆ClN₅O₄ 353.76 Chloropyridine, nitroimino, imidazolidin Neonicotinoid insecticide (10,000× nicotine activity) Reaction of imidacloprid with ethyl chloroacetate
Methyl 2-(6-chloropyridin-3-yl)acetate (CAS 197376-47-9) C₈H₈ClNO₂ 185.61 Chloropyridine, methyl ester Intermediate for pharmaceuticals Esterification of pyridine acetic acid
(6-Chloropyridin-3-yl)methyl acetate C₈H₈ClNO₂ 185.61 Chloropyridine, acetate ester Unknown; likely solvent or intermediate Acetylation of chloropyridinemethanol

Key Observations:

Substituent Effects: Replacement of the methylamino group with an ethylamino group (as in CAS 1420832-66-1) increases molecular weight by ~14 g/mol and may alter lipophilicity and metabolic stability . The nitroimino-imidazolidin group in the neonicotinoid derivative (C₁₄H₁₆ClN₅O₄) drastically enhances insecticidal activity by mimicking acetylcholine .

Ester Variations :

  • Methyl esters (e.g., CAS 197376-47-9) are less hydrolytically stable than ethyl esters, impacting bioavailability .

Safety Profiles: Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate (CAS 1420832-66-1) has hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting moderate toxicity . Comparable data for the methylamino variant is unavailable but inferred to be similar.

Synthetic Routes: The target compound is likely synthesized via alkylation of 6-chloropyridin-3-ylmethanol with methylaminoethyl acetate, analogous to methods using ethyl chloroacetate and K₂CO₃ in acetone .

Research Implications

  • Agrochemical Potential: Structural alignment with neonicotinoids suggests utility in insecticide development, though substitution of the methylamino group for bulkier substituents (e.g., ethyl) may reduce receptor binding efficiency .

Biological Activity

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate, a compound characterized by its chloropyridine structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H17ClN2O2C_{12}H_{17}ClN_2O_2, with a molecular weight of approximately 256.73 g/mol. The synthesis typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethyl glycinate hydrochloride in the presence of sodium carbonate, followed by further reactions to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting various biological processes.
  • Receptor Binding : It can bind to receptors, potentially modulating their activity and leading to therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, indicating that it may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameActivity TypeNotes
NitenpyramInsecticideSimilar chloropyridine structure
Ethyl 2-(6-chloropyridin-2-yl)acetateAntimicrobialDifferent functional groups
Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoateMedicinal ChemistryExplored for pharmaceutical applications

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by MDPI evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) that indicates strong antibacterial properties.
  • Cytotoxicity in Cancer Cells : Research published in various journals has highlighted the compound's ability to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity against specific cancer types .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the chloropyridine moiety plays a crucial role in binding interactions with target proteins, enhancing its biological efficacy .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting 6-chloropyridine-3-carbaldehyde with methylamine derivatives followed by esterification with ethyl chloroacetate under basic conditions (e.g., sodium ethoxide). Key steps include temperature control (reflux in ethanol at 70–80°C) and pH adjustments to minimize side reactions. Yield optimization often requires iterative tuning of stoichiometry and catalyst loading (e.g., K₂CO₃ for deprotonation) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement, with validation metrics including R-factors (<0.05), displacement parameters, and hydrogen-bonding networks. For example, studies report dihedral angles between pyridine and imidazole rings (e.g., 80.8°) and π-π stacking interactions (centroid separations ~3.8 Å) to confirm 3D conformation . ORTEP-3 and PLATON are employed for visualization and validation .

Q. What analytical techniques are critical for characterizing purity and functional groups?

  • NMR : ¹H/¹³C NMR identifies amine, ester, and pyridyl protons (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 8.2–8.5 ppm for pyridine protons).
  • HPLC-MS : Quantifies purity (>98%) and detects intermediates.
  • FT-IR : Confirms ester C=O stretches (~1740 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methyl groups) impact biological activity and binding interactions?

Comparative studies using analogs (e.g., bromo or methyl substitutions) reveal that the 6-chloro group on the pyridine ring enhances insecticidal activity by 10,000-fold compared to nicotine, likely due to increased electronegativity and π-stacking with nicotinic acetylcholine receptors. Molecular docking (AutoDock Vina) shows chloro substituents improve binding affinity (ΔG ≈ −8.5 kcal/mol) via hydrophobic interactions .

Q. What methodological challenges arise in reconciling conflicting data from NMR and X-ray crystallography?

Discrepancies may occur due to dynamic equilibria (e.g., keto-enol tautomerism) in solution versus solid-state structures. For example, NMR may show averaged signals for flexible ethyl groups, while SC-XRD captures static conformations. Hybrid approaches (e.g., DFT calculations with B3LYP/6-31G*) help resolve ambiguities by comparing experimental and theoretical spectra .

Q. How can reaction mechanisms for nucleophilic substitution be elucidated using computational chemistry?

Density Functional Theory (DFT) studies at the M06-2X/cc-pVTZ level model transition states and activation energies. For instance, SN2 pathways show lower energy barriers (~15 kcal/mol) compared to radical mechanisms in chloro-substituted pyridines. Solvent effects (PCM model for ethanol) further refine mechanistic insights .

Q. What strategies optimize regioselectivity in multi-step syntheses involving pyridine derivatives?

Directed ortho-metalation (DoM) with LiTMP (lithium tetramethylpiperidide) achieves regioselective functionalization at the 3-position of pyridine rings. Protecting groups (e.g., SEM for amines) and flow-chemistry setups enhance yields (>80%) by minimizing side reactions .

Methodological Considerations

Q. How are hydrogen-bonding networks and π-interactions quantified in crystal packing?

PLATON analysis identifies C–H⋯O/N interactions (distance: 2.5–3.0 Å, angle: 150–180°) and π-π stacking (interplanar spacing <3.5 Å). For example, centrosymmetric dimers linked via C–H⋯O bonds (e.g., C8–H8⋯O16) stabilize crystal lattices .

Q. What protocols mitigate decomposition during ester hydrolysis in biological assays?

Buffered conditions (pH 7.4 PBS) and low-temperature incubation (4°C) reduce ester hydrolysis. LC-MS monitoring confirms stability over 24 hours. Alternatively, prodrug strategies (e.g., methyl ester analogs) improve metabolic resistance .

Q. How do researchers validate computational docking results against experimental bioactivity data?

Spearman correlation analyses compare docking scores (e.g., AutoDock Vina) with IC₅₀ values from enzyme inhibition assays. A strong correlation (ρ > 0.85) confirms predictive accuracy. False positives are minimized using consensus docking (Glide + GOLD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate
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Ethyl 2-(((6-chloropyridin-3-yl)methyl)(methyl)amino)acetate

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